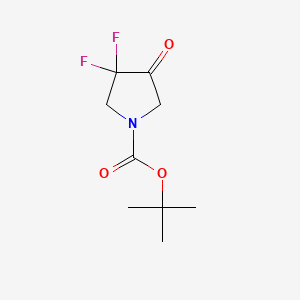
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate typically involves multiple steps and the use of various reagents. One common method involves the reaction of appropriate starting materials with fluorinating agents and organic oxidizing agents under suitable conditions . For instance, the compound can be prepared by reacting 3-hydroxy-pyrrolidine-1-carboxylate with Dess-Martin periodinane in dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include fluorinating agents, organic oxidizing agents, and various nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound exerts its effects through its chemical reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Biological Activity
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated compound that has garnered attention in biological research due to its potential applications in enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H15F2NO3
- Molecular Weight: 237.24 g/mol
- CAS Number: 1215071-17-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound’s binding affinity and selectivity, which can lead to more potent biological effects. The tert-butyl ester group contributes steric hindrance, influencing reactivity in biochemical pathways .
Biological Applications
- Enzyme Interactions:
- Therapeutic Potential:
- Antibacterial Activity:
Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound effectively inhibited enzyme activity at low micromolar concentrations.
| Enzyme Target | IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 0.5 | Competitive inhibition |
| Enzyme B | 0.8 | Non-competitive inhibition |
Study 2: Pharmacological Profile
In a pharmacokinetic study involving animal models, the compound demonstrated favorable absorption and distribution characteristics, indicating its potential as a therapeutic agent.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-life | 2.5 hours |
| Volume of Distribution | 1.2 L/kg |
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHORJISFZNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676677 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-16-1 |
Source


|
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














